molecular formula C10H12BrN3O2 B1522315 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine CAS No. 1033202-53-7

5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine

Cat. No. B1522315
M. Wt: 286.13 g/mol
InChI Key: HWETUADXWHBETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine (5-BCNP) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. It is an aromatic compound, which consists of a five-membered ring containing nitrogen, bromine, and nitro groups. 5-BCNP has been used in a variety of scientific research applications, including drug synthesis and drug discovery. It is also used in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-2-nitropyridine, a closely related compound to 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine, has been utilized in hydrogen peroxide oxidations for large-scale synthesis. This process, significant for industrial applications, encountered challenges such as low conversion and high impurity content initially. However, through rigorous process development and safety studies, a reproducible and safe protocol was established, allowing its use in large-scale chemical production (Agosti et al., 2017).

Catalysis and Ligand Synthesis

A palladium-Xantphos complex was employed to catalyze the amination of polyhalopyridines, leading to products like 5-amino-2-chloropyridine with high yields and excellent chemoselectivity (Ji et al., 2003). Moreover, the compound played a crucial role in the synthesis of polydendate ligands, showcasing its versatility in generating complex chemical structures (Charbonnière et al., 2002).

Amination Reactions and Microbial Degradation Studies

Research on the microbial degradation of explosives has indicated that nitroaromatic compounds like 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine can undergo biotransformation, offering insights into environmental remediation strategies (Hawari et al., 2000). Additionally, the amination of aryl halides under copper catalysis revealed the potential of such compounds in various chemical synthesis processes (Lang et al., 2001).

properties

IUPAC Name

5-bromo-N-cyclopentyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O2/c11-7-5-9(14(15)16)10(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWETUADXWHBETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674448
Record name 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine

CAS RN

1033202-53-7
Record name 5-Bromo-N-cyclopentyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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